molecular formula C13H10FNO B12085777 3-(3-Fluoro-4-methylbenzoyl)pyridine

3-(3-Fluoro-4-methylbenzoyl)pyridine

Cat. No.: B12085777
M. Wt: 215.22 g/mol
InChI Key: AQYVYDWIUOBXTN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylbenzoyl)pyridine is a chemical compound with the molecular formula C13H10FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylbenzoyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of copper catalysis and activation by lithium fluoride or magnesium chloride has been reported to achieve high yields and regioselectivity in the synthesis of fluorinated pyridines .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylbenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridines .

Scientific Research Applications

3-(3-Fluoro-4-methylbenzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)pyridine
  • 3-(4-Fluoro-3-methylbenzoyl)pyridine

Uniqueness

3-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C13H10FNO/c1-9-4-5-10(7-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3

InChI Key

AQYVYDWIUOBXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)F

Origin of Product

United States

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